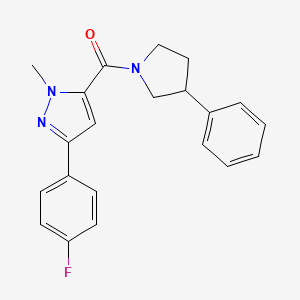![molecular formula C20H21FN4O B6505313 N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1396868-96-4](/img/structure/B6505313.png)
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide is 352.16993947 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The pyrazole ring system in this compound has been associated with antitumor activity. Researchers have explored its potential as an anticancer agent, particularly in leukemia, lymphoma, and myelofibrosis. The compound’s mechanism of action may involve inhibiting specific cellular pathways or interfering with tumor growth .
Antimicrobial Activity
Pyrrole-containing compounds often exhibit antibacterial and antifungal properties. This specific molecule could be investigated for its effectiveness against various pathogens. Its structural features may allow it to interact with microbial enzymes or cell membranes, leading to potential therapeutic applications .
Anti-Inflammatory Effects
Given the diverse nature of pyrrole-based compounds, it’s worth exploring whether this molecule has anti-inflammatory properties. Inflammation plays a crucial role in various diseases, and compounds that modulate inflammatory responses are valuable for drug development .
Antiviral Potential
Pyrroles have been studied as inhibitors of reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases. Investigating whether this compound can interfere with viral replication could provide insights into its antiviral activity .
β-Adrenergic Antagonism
The compound’s structure may allow it to interact with β-adrenergic receptors. Researchers could explore its potential as a β-adrenergic antagonist, which could have implications in cardiovascular and respiratory disorders .
Anxiolytic Properties
Pyrrole-containing analogs have been associated with anxiolytic effects. Investigating whether this compound affects neurotransmitter systems related to anxiety could be relevant for mental health research .
Other Therapeutic Applications
Beyond the mentioned fields, researchers should explore additional therapeutic applications. For instance, pyrrole derivatives have been investigated for their potential in treating metabolic disorders, neurodegenerative diseases, and more .
Propriétés
IUPAC Name |
N-cyclopropyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-11-3-4-17(23)13-25(16-9-10-16)20(26)19-12-18(22-24(19)2)14-5-7-15(21)8-6-14/h3-8,11-12,16H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFAEPPEBOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505234.png)
![N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6505243.png)
![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505264.png)
![1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea](/img/structure/B6505272.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505279.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505285.png)
![N-[(furan-2-yl)methyl]-N-[(pyridin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6505293.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6505306.png)
![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6505329.png)
![N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6505331.png)
![5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6505336.png)
![N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6505340.png)